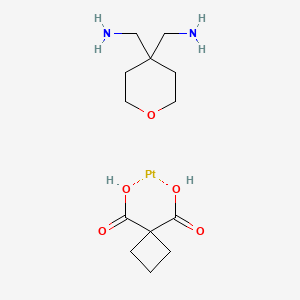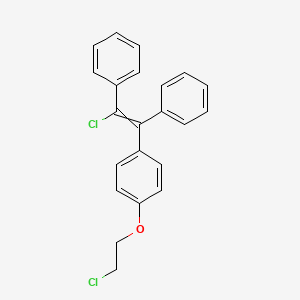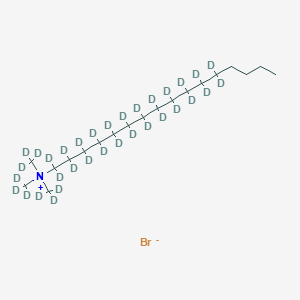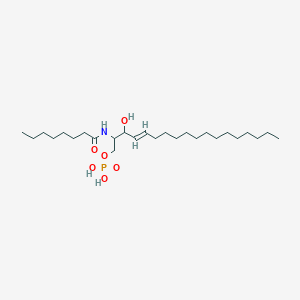
C8 Ceramide-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C8 Ceramide-1-phosphate is a short-chain analog of the naturally occurring ceramide-1-phosphate . It is known to induce DNA synthesis and cell division . It is synthesized from ceramide by the phosphorylation reaction catalyzed by ceramide kinase .
Synthesis Analysis
C8 Ceramide-1-phosphate is synthesized from ceramide by the phosphorylation reaction catalyzed by ceramide kinase . The effects of C8 Ceramide-1-phosphate can be attenuated by simultaneous treatment with C2 or C8 ceramide .
Molecular Structure Analysis
The molecular formula of C8 Ceramide-1-phosphate is C16 H32 N O6 P . Its molecular weight is 365.40 . The IUPAC name is [(E,2R,3S)-3-hydroxy-2-(octanoylamino)oct-4-enyl] dihydrogen phosphate .
Chemical Reactions Analysis
C8 Ceramide-1-phosphate is known to induce DNA synthesis and cell division . Its effects can be attenuated by simultaneous treatment with C2 or C8 ceramide .
Scientific Research Applications
Cell Proliferation and DNA Synthesis
C8 Ceramide-1-phosphate (C8-C1P) has been identified as a novel stimulator of DNA synthesis and cell division. This short-chain ceramide-1-phosphate induces DNA synthesis, which is essential for cell proliferation . Its effects are in contrast to long-chain ceramides, which typically induce cell cycle arrest and apoptosis.
Wound Healing and Tissue Regeneration
Research suggests that C8-C1P may play a role in tissue regeneration due to its ability to stimulate migration of murine bone marrow-derived progenitor cells . This property could be harnessed in therapeutic strategies aimed at enhancing the body’s natural repair mechanisms following injury.
Anti-inflammatory and Pro-reparative Macrophage Activation
C8-C1P has been shown to prime human monocytes towards an anti-inflammatory and pro-reparative phenotype. This is particularly relevant in the context of chronic wounds, where promoting the transition from an inflammatory to a reparative phenotype could accelerate healing .
Angiogenesis
The compound has demonstrated pro-angiogenic features, which are crucial for new blood vessel formation during the process of wound healing. It has been observed to increase pseudo-tubule formation in human endothelial-colony-forming cells, indicating its potential to support angiogenesis .
Immunomodulation
C8-C1P can modulate the immune response by restraining the proinflammatory M1-like phenotype in macrophages. This modulation is significant for diseases where the immune system plays a critical role, such as autoimmune disorders .
Metabolomics Research
In metabolomics, C8-C1P has been used as an authentic standard to validate selected metabolites. This application is vital for understanding the complex biochemical processes during vertebrate metamorphosis and other developmental stages .
Mechanism of Action
Target of Action
C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .
Mode of Action
C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .
Biochemical Pathways
C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .
Pharmacokinetics
It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .
Result of Action
The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .
Action Environment
The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .
Future Directions
Ceramide-1-phosphate has been implicated in various cellular functions including cell proliferation, apoptosis, and cell migration . It is also known to be a potent pro-inflammatory agent . Therefore, further research into the roles and mechanisms of C8 Ceramide-1-phosphate could provide valuable insights into its potential applications in health and disease.
properties
IUPAC Name |
[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYUXSRXINIP-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)NC(=O)CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?
A: Recent research indicates that C8 Ceramide-1-Phosphate may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that C8 Ceramide-1-Phosphate can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []
Q2: What is the relationship between C8 Ceramide-1-Phosphate and C2 Ceramide?
A: Interestingly, C8 Ceramide-1-Phosphate and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While C8 Ceramide-1-Phosphate stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of C8 Ceramide-1-Phosphate back to C8 Ceramide, potentially explaining its inhibitory effect on C8 Ceramide-1-Phosphate-induced DNA synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

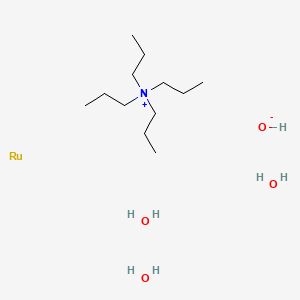

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

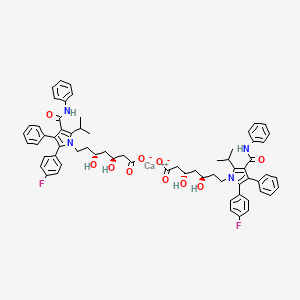

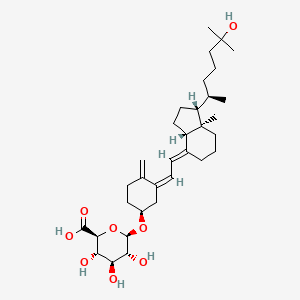
![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
